4-(Pyridin-4-ylmethoxy)benzaldehyde CAS 118001-73-3 properties
4-(Pyridin-4-ylmethoxy)benzaldehyde CAS 118001-73-3 properties
In-Depth Technical Guide: 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3)[1][2][3][4]
Executive Summary
4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3) is a critical heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1][3][4][5][6] Structurally characterized by a central ether linkage connecting a pyridine ring and a benzaldehyde moiety, this compound serves as a versatile pharmacophore scaffold. It is particularly valued for its role in synthesizing kinase inhibitors, anti-diabetic agents (specifically PPAR
Chemical Identity & Physicochemical Profile
This compound bridges two aromatic systems via a flexible oxymethyl linker, imparting unique solubility and binding properties essential for drug design.
| Property | Data |
| Chemical Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 |
| Molecular Formula | C |
| Molecular Weight | 213.23 g/mol |
| SMILES | O=Cc1ccc(OCc2ccncc2)cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Water |
| Melting Point | Typically 68–72°C (Analogous range; specific batch data may vary) |
| pKa (Pyridine N) | ~5.2 (Estimated) |
Synthetic Pathways & Manufacturing
The primary industrial and laboratory-scale synthesis follows a Williamson Ether Synthesis . This route is preferred due to its high yield, scalability, and the availability of starting materials.
Core Synthetic Route: Nucleophilic Substitution ( )
The synthesis involves the coupling of 4-(chloromethyl)pyridine hydrochloride with 4-hydroxybenzaldehyde in the presence of a weak base.
Reagents:
-
Electrophile: 4-(Chloromethyl)pyridine HCl (or the free base).
-
Nucleophile: 4-Hydroxybenzaldehyde.
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).
Mechanism:
-
Deprotonation: The base deprotonates the phenol group of 4-hydroxybenzaldehyde, generating a phenoxide ion (Ar-O
). -
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the 4-(chloromethyl)pyridine.
-
Displacement: Chloride is displaced in an
fashion, forming the ether linkage.
Critical Process Parameters:
-
Temperature: 60–80°C (in DMF) ensures complete conversion without degrading the aldehyde.
-
Stoichiometry: A slight excess (1.1 eq) of the alkyl halide is often used to drive the reaction to completion.
-
Workup: Quenching with water precipitates the product, which can be recrystallized from ethanol/water.
Caption: Synthesis via Williamson Ether coupling. The phenoxide generated in situ attacks the chloromethyl pyridine to form the target ether.
Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a "privileged structure" precursor. The combination of a pyridine ring (H-bond acceptor) and an aldehyde (reactive handle) makes it invaluable.
A. Kinase Inhibitor Development
The pyridine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The ether linker provides the necessary flexibility for the phenyl ring to occupy the hydrophobic pocket.
-
Mechanism: The aldehyde is often condensed with amines or hydrazines to form Schiff bases or heterocycles (e.g., thiazolidinones) that lock the conformation in the active site.
B. PPAR Agonist Synthesis
The structural motif mimics the "tail" region of glitazone-class drugs (e.g., Pioglitazone).
-
Workflow: The aldehyde undergoes Knoevenagel condensation with 2,4-thiazolidinedione to generate the benzylidene intermediate, which is subsequently reduced to the active antidiabetic agent.
C. Fragment-Based Drug Design (FBDD)
-
Linker Utility: The -OCH
- spacer acts as a "break" in conjugation, preventing the electronic effects of the pyridine ring from overly deactivating the benzaldehyde, thus maintaining reactivity for downstream diversification.
Analytical Characterization
To ensure the integrity of CAS 118001-73-3, the following spectral signatures must be verified.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
- 9.88 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.
- 8.58 ppm (d, 2H): Pyridine protons adjacent to nitrogen (C2, C6).
- 7.85 ppm (d, 2H): Benzene protons adjacent to aldehyde.
- 7.42 ppm (d, 2H): Pyridine protons (C3, C5).
- 7.20 ppm (d, 2H): Benzene protons adjacent to ether oxygen.
-
5.30 ppm (s, 2H): Benzylic methylene (-O-CH
-Py).
Mass Spectrometry (ESI-MS)
-
Observed Ion: [M+H]
= 214.08 m/z. -
Fragmentation: Loss of the pyridyl-methyl group is a common fragmentation pathway.
Handling, Stability, & Safety
Safety Profile:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
Stability & Storage:
-
Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids (benzoic acid derivative) upon prolonged exposure to air.
-
Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Light Sensitivity: Protect from light to prevent potential photodegradation of the pyridine ring or radical formation.
Caption: Storage protocol to prevent autoxidation of the aldehyde functionality.
References
-
ChemicalBook. (2024). 4-(Pyridin-4-ylmethoxy)benzaldehyde Properties and Safety. Retrieved from
-
PubChem. (2024). Compound Summary: 4-(4-Pyridyl)benzaldehyde and related ethers. National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Product Analysis: CAS 118001-73-3.[1][2][4][6] Retrieved from
-
PrepChem. (2024).[7] Synthesis of Pyridine-Ether Derivatives. Retrieved from
-
European Patent Office. (2003). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives (Related Synthetic Methodology). EP0816340B1. Retrieved from
Sources
- 1. 1306606-31-4|4-(Pyridin-4-yloxy)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 49826-70-2|4-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. AB573413 | CAS 118001-73-3 – abcr Gute Chemie [abcr.com]
- 7. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
